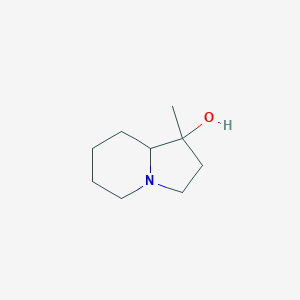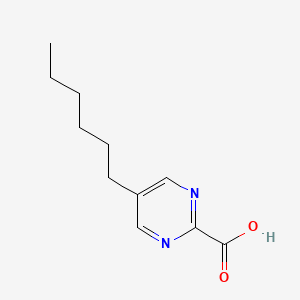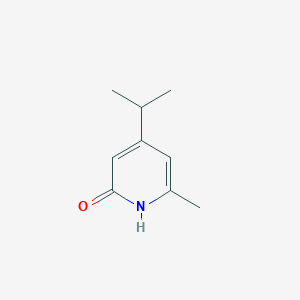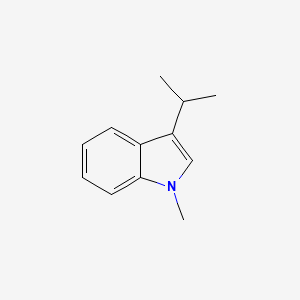
2-Amino-4-ethoxypyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-ethoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Vorbereitungsmethoden
The synthesis of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by cyclization reactions involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate compounds are then subjected to aromatization to form the pyrimidine ring structure.
Functional group modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
2-Amino-4-ethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Coupling reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents, and catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-ethoxypyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal chemistry: The compound and its derivatives have been studied for their potential antitrypanosomal and antiplasmodial activities.
Materials science: The compound can be used as a building block for the synthesis of novel materials with specific properties.
Biological research: The compound can be used as a tool to study the biological pathways and mechanisms involving pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or interfere with the replication of pathogens such as Trypanosoma brucei and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-ethoxypyrimidine-5-carboxylic acid can be compared with other similar compounds such as:
2-Amino-4-methylpyrimidine-5-carboxylic acid: This compound has a methyl group instead of an ethoxy group, which can affect its chemical properties and reactivity.
2-Amino-4-hydroxypyrimidine-5-carboxylic acid: This compound has a hydroxyl group instead of an ethoxy group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
72411-91-7 |
|---|---|
Molekularformel |
C7H9N3O3 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
2-amino-4-ethoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-5-4(6(11)12)3-9-7(8)10-5/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |
InChI-Schlüssel |
QDXQZJHFTJANMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
